molecular formula C22H18ClNO6S B5974621 2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid

2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B5974621
M. Wt: 459.9 g/mol
InChI Key: HKYNURTWWQZMJB-NUIIPWOLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid is a complex organic compound. It contains multiple functional groups, including a chlorophenyl group, an ethoxycarbonyl group, and a dihydrothiophenylidene group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, ethyl acetoacetate, and 2-bromophenol. The synthesis could involve steps such as:

    Formation of the dihydrothiophenylidene core: This might involve the reaction of ethyl acetoacetate with 4-chloroaniline under acidic or basic conditions.

    Attachment of the phenoxyacetic acid moiety: This could be achieved through a nucleophilic substitution reaction between 2-bromophenol and the intermediate formed in the first step.

    Final modifications: Additional steps might be required to introduce the ethoxycarbonyl group and complete the synthesis.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could target the carbonyl group or other reducible moieties.

    Substitution: The phenoxy and chlorophenyl groups might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other phenoxyacetic acids, thiophenylidene derivatives, and chlorophenyl-containing molecules. Examples could be:

  • 2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(methoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid
  • 2-(2-{[(2Z)-5-[(4-bromophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid

Uniqueness

The uniqueness of 2-(2-{[(2Z)-5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2,3-dihydrothiophen-2-ylidene]methyl}phenoxy)acetic acid lies in its specific combination of functional groups and the potential biological activities arising from this structure. Its specific interactions with biological targets might differ from those of similar compounds, leading to unique applications and effects.

Properties

IUPAC Name

2-[2-[(Z)-[5-(4-chlorophenyl)imino-4-ethoxycarbonyl-3-hydroxythiophen-2-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO6S/c1-2-29-22(28)19-20(27)17(31-21(19)24-15-9-7-14(23)8-10-15)11-13-5-3-4-6-16(13)30-12-18(25)26/h3-11,27H,2,12H2,1H3,(H,25,26)/b17-11-,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYNURTWWQZMJB-NUIIPWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC(=O)O)SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC(=O)O)/SC1=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.